Cas no 89664-13-1 (1H-Benzimidazole, 5,6-dibromo-2-methyl-)

1H-Benzimidazole, 5,6-dibromo-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole, 5,6-dibromo-2-methyl-
- 5,6-dibromo-2-methyl-1H-benzimidazole
- W19726
- 2-methyl-5,6-dibromobenzimidazole
- 89664-13-1
- 5,6-dibromo-2-methyl-1H-benzo[d]imidazole
- MFCD00997886
- AKOS037645851
- 5,6-DIBROMO-2-METHYL-1H-1,3-BENZODIAZOLE
- AS-64221
- DTXSID40571981
-
- MDL: MFCD00997886
- Inchi: InChI=1S/C8H6Br2N2/c1-4-11-7-2-5(9)6(10)3-8(7)12-4/h2-3H,1H3,(H,11,12)
- InChI Key: VRHINYYCVCHKEF-UHFFFAOYSA-N
- SMILES: CC1=NC2=CC(=C(C=C2N1)Br)Br
Computed Properties
- Exact Mass: 289.88772g/mol
- Monoisotopic Mass: 287.88977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 28.7Ų
1H-Benzimidazole, 5,6-dibromo-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D958151-100mg |
1H-Benzimidazole, 5,6-dibromo-2-methyl- |
89664-13-1 | 95% | 100mg |
$185 | 2024-06-07 | |
eNovation Chemicals LLC | D958151-250mg |
1H-Benzimidazole, 5,6-dibromo-2-methyl- |
89664-13-1 | 95% | 250mg |
$295 | 2024-06-07 | |
eNovation Chemicals LLC | D958151-5g |
1H-Benzimidazole, 5,6-dibromo-2-methyl- |
89664-13-1 | 95% | 5g |
$1710 | 2024-06-07 | |
Chemenu | CM428108-1g |
1H-Benzimidazole, 5,6-dibromo-2-methyl- |
89664-13-1 | 95%+ | 1g |
$521 | 2024-07-21 | |
A2B Chem LLC | AD84215-5g |
5,6-Dibromo-2-methyl-1h-benzo[d]imidazole |
89664-13-1 | 98% | 5g |
$1585.00 | 2024-04-19 | |
A2B Chem LLC | AD84215-10mg |
5,6-Dibromo-2-methyl-1h-benzo[d]imidazole |
89664-13-1 | 98 | 10mg |
$135.00 | 2024-04-19 | |
A2B Chem LLC | AD84215-250mg |
5,6-Dibromo-2-methyl-1h-benzo[d]imidazole |
89664-13-1 | 98% | 250mg |
$274.00 | 2024-04-19 | |
A2B Chem LLC | AD84215-500mg |
5,6-Dibromo-2-methyl-1h-benzo[d]imidazole |
89664-13-1 | 98% | 500mg |
$380.00 | 2024-04-19 | |
A2B Chem LLC | AD84215-5mg |
5,6-Dibromo-2-methyl-1h-benzo[d]imidazole |
89664-13-1 | 98 | 5mg |
$118.00 | 2024-04-19 | |
Aaron | AR0089B7-500mg |
1H-Benzimidazole, 5,6-dibromo-2-methyl- |
89664-13-1 | 98% | 500mg |
$476.00 | 2024-07-18 |
1H-Benzimidazole, 5,6-dibromo-2-methyl- Related Literature
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
4. Back matter
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
Additional information on 1H-Benzimidazole, 5,6-dibromo-2-methyl-
Introduction to 1H-Benzimidazole, 5,6-dibromo-2-methyl- (CAS No. 89664-13-1)
The compound 1H-Benzimidazole, 5,6-dibromo-2-methyl- (CAS No. 89664-13-1) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural and functional properties. This benzimidazole derivative, characterized by the presence of bromine substituents at the 5 and 6 positions and a methyl group at the 2 position, exhibits a range of biochemical activities that make it a promising candidate for further investigation in drug discovery and therapeutic applications.
Benzimidazoles are a class of nitrogen-containing heterocycles that have been extensively studied for their diverse biological activities. The core structure of benzimidazole consists of a benzene ring fused to a pyridazine ring, which provides a rich scaffold for chemical modification and functionalization. The introduction of bromine atoms at the 5 and 6 positions in 1H-Benzimidazole, 5,6-dibromo-2-methyl- enhances its reactivity and potential for further derivatization, making it a valuable intermediate in synthetic chemistry.
The methyl group at the 2 position of the benzimidazole ring adds another layer of complexity to the molecule, influencing its electronic properties and interactions with biological targets. This specific arrangement of substituents makes 1H-Benzimidazole, 5,6-dibromo-2-methyl- an interesting compound for studying structure-activity relationships (SAR) in drug design.
Recent advancements in medicinal chemistry have highlighted the importance of benzimidazole derivatives in developing novel therapeutic agents. The brominated benzimidazoles, in particular, have shown promise in various pharmacological contexts. For instance, studies have demonstrated that these compounds can interact with specific enzymes and receptors, leading to potential applications in treating inflammatory diseases, cancer, and infectious disorders.
In the realm of oncology, 1H-Benzimidazole, 5,6-dibromo-2-methyl- has been investigated for its potential as an anti-cancer agent. The bromine atoms enhance the molecule's ability to undergo cross-linking reactions with DNA or RNA, which can interfere with tumor cell proliferation. Additionally, the methyl group at the 2 position may influence the compound's ability to bind to target proteins involved in cell cycle regulation.
Another area where this compound shows promise is in the treatment of infectious diseases. Benzimidazole derivatives have been known to exhibit antimicrobial properties by inhibiting essential bacterial enzymes or disrupting microbial cell membranes. The presence of bromine substituents may further enhance these effects by increasing the compound's lipophilicity and membrane permeability.
The synthesis of 1H-Benzimidazole, 5,6-dibromo-2-methyl- involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of pre-formed benzimidazole derivatives followed by methylation at the appropriate position. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce bromine atoms selectively.
The chemical stability of this compound is another critical factor that must be considered during its synthesis and application. The presence of bromine atoms makes it susceptible to decomposition under certain conditions, necessitating controlled storage and handling procedures. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of 1H-Benzimidazole, 5,6-dibromo-2-methyl-.
In conclusion,1H-Benzimidazole, 5,6-dibromo-2-methyl- (CAS No. 89664-13-1) is a versatile benzimidazole derivative with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing new drugs targeting various diseases. Further studies are warranted to fully elucidate its biological activities and optimize its synthetic pathways for practical applications.
89664-13-1 (1H-Benzimidazole, 5,6-dibromo-2-methyl-) Related Products
- 116457-91-1(methyl (2R)-3-hydroxy-2-[(triphenylmethyl)amino]propanoate)
- 2094062-74-3(1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid, 2-(4-fluorophenyl)hydrazide)
- 2248201-12-7((2R)-2-Pyrazin-2-ylpropan-1-ol)
- 2138180-44-4(3-(3-Fluoro-4-methylphenyl)pyrazolo[1,5-a]pyrimidine)
- 957346-37-1(5-bromo-7-fluoro-2,3-dihydro-1H-isoindol-1-one)
- 1934771-90-0(1-Benzyl-4-(chloromethyl)-5-methyl-1H-1,2,3-triazole)
- 2248397-08-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylate)
- 2384777-48-2(benzyl N-5-(2-hydroxypropan-2-yl)-2-methylphenylcarbamate)
- 923128-69-2(8-{2-(2-fluorophenyl)aminoethyl}-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1428373-99-2(phenyl N-{1-(pyridine-3-sulfonyl)piperidin-4-ylmethyl}carbamate)


